molecular formula C9H10N2O6S B14875769 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14875769
M. Wt: 274.25 g/mol
InChI Key: KTWARZQRXCBKIB-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a dioxido group, a tetrahydropyrimidine ring with two oxo groups, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves several steps, typically starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the dioxido group. The tetrahydropyrimidine ring is then synthesized and functionalized with oxo groups. Finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid: This compound has a similar tetrahydrothiophene ring but differs in the rest of its structure.

    2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: This compound features an amino group instead of the tetrahydropyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O6S/c12-7-6(8(13)14)3-11(9(15)10-7)5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H,13,14)(H,10,12,15)

InChI Key

KTWARZQRXCBKIB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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